molecular formula C16H11F3N4O B278793 5-methyl-1-(2-pyridinyl)-N-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carboxamide

5-methyl-1-(2-pyridinyl)-N-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carboxamide

Cat. No. B278793
M. Wt: 332.28 g/mol
InChI Key: DRQRREZBTPEDAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-1-(2-pyridinyl)-N-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is commonly referred to as "compound X" in scientific literature. In

Mechanism of Action

The mechanism of action of compound X involves its interaction with specific enzymes and receptors. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. It also interacts with the receptor protein tyrosine kinase (PTK), which is involved in cell signaling pathways that regulate cell growth and division.
Biochemical and Physiological Effects:
Compound X has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting COX-2 activity, which can lead to a reduction in pain and swelling. It has also been shown to have anti-tumor effects by inhibiting the growth and division of cancer cells. Additionally, it has been shown to have anti-viral effects by inhibiting the replication of certain viruses.

Advantages and Limitations for Lab Experiments

One of the advantages of using compound X in lab experiments is its potency and specificity. It has been shown to have potent inhibitory effects on specific enzymes and receptors, making it a valuable tool for studying their functions. However, one of the limitations of using compound X is its low yield in the synthesis process, which can make it costly and time-consuming to produce.

Future Directions

There are several future directions for research on compound X. One potential direction is to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections. Another direction is to investigate its mechanism of action in more detail, including its interactions with specific enzymes and receptors. Additionally, further research is needed to optimize the synthesis method of compound X to increase its yield and reduce costs.

Synthesis Methods

The synthesis of compound X involves a series of chemical reactions. The starting materials include 2-pyridinecarboxaldehyde, 2,3,4-trifluoroaniline, and 5-methyl-1H-pyrazole-4-carboxylic acid. The reaction is catalyzed by a base and involves the formation of an imine intermediate, which is then reduced to yield the final product. The yield of the reaction is typically around 50-60%.

Scientific Research Applications

Compound X has been extensively studied for its potential applications in various fields of scientific research. It has been found to have potent inhibitory effects on certain enzymes and receptors, making it a promising candidate for drug development. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, which make it a potential therapeutic agent for a wide range of diseases.

properties

Product Name

5-methyl-1-(2-pyridinyl)-N-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carboxamide

Molecular Formula

C16H11F3N4O

Molecular Weight

332.28 g/mol

IUPAC Name

5-methyl-1-pyridin-2-yl-N-(2,3,4-trifluorophenyl)pyrazole-4-carboxamide

InChI

InChI=1S/C16H11F3N4O/c1-9-10(8-21-23(9)13-4-2-3-7-20-13)16(24)22-12-6-5-11(17)14(18)15(12)19/h2-8H,1H3,(H,22,24)

InChI Key

DRQRREZBTPEDAY-UHFFFAOYSA-N

SMILES

CC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=C(C(=C(C=C3)F)F)F

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=C(C(=C(C=C3)F)F)F

Origin of Product

United States

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